methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Description
Contextual Background of Reversible Addition-Fragmentation Chain Transfer Polymerization
Reversible addition-fragmentation chain transfer polymerization represents one of the most versatile and robust methods for controlling radical polymerization processes in modern polymer chemistry. This technique, discovered at the Commonwealth Scientific and Industrial Research Organisation of Australia in 1998, utilizes thiocarbonylthio compounds as chain transfer agents to afford precise control over molecular weight and polydispersity during free-radical polymerization. The fundamental mechanism involves a degenerative chain-transfer process that occurs through a two-step addition-fragmentation mechanism, where chain activation and deactivation are mediated by reversible interactions with specialized chain transfer agents.
The process distinguishes itself from other controlled radical polymerization techniques through its exceptional compatibility with a wide range of monomers and reaction conditions. Unlike atom transfer radical polymerization or nitroxide-mediated polymerization, reversible addition-fragmentation chain transfer polymerization can be performed under conditions that accommodate diverse functionality in both monomers and solvents, including aqueous solutions. This versatility stems from the unique properties of thiocarbonylthio chain transfer agents, which include dithioesters, thiocarbamates, xanthates, and trithiocarbonates.
The kinetic control achieved through this methodology allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism involves several key steps: initiation by conventional radical sources, pre-equilibrium formation between growing chains and chain transfer agents, re-initiation of new polymer chains, main equilibrium establishment for equal growth opportunities, continued propagation, and eventual termination. The critical feature that enables control is the rapid exchange between active growing chains and dormant chain transfer agent-terminated chains, ensuring that all polymer chains experience similar growth opportunities throughout the polymerization process.
Structural Analysis of Methyl 4-((Ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
This compound exhibits a complex molecular architecture that combines the essential thiocarbonylthio functionality with a rigid indene-based framework. The compound possesses a molecular formula of C₁₄H₁₆O₃S₂ and a molecular weight of 296.4 grams per mole, reflecting its substantial structural complexity compared to simpler chain transfer agents. The molecule features two distinct functional regions: the ethoxycarbonothioyl group that serves as the active chain transfer functionality, and the methyl indene-2-carboxylate moiety that provides the leaving group characteristics essential for controlled polymerization.
The thiocarbonylthio group represents the core reactive center responsible for the reversible addition-fragmentation mechanism. This functionality contains a carbon-sulfur double bond that exhibits electrophilic character, making it susceptible to nucleophilic attack by propagating radical species during polymerization. The ethoxy substituent on the thiocarbonyl carbon influences both the electronic properties of the thiocarbonylthio group and the stability of intermediate radical species formed during the chain transfer process. This structural feature positions the compound within the xanthate class of chain transfer agents, which are characterized by the presence of an alkoxy group attached to the thiocarbonyl carbon.
The indene-based leaving group portion of the molecule contributes significantly to the compound's effectiveness as a chain transfer agent. The 2,3-dihydro-1H-indene-2-carboxylate structure provides a resonance-stabilized radical upon fragmentation, which is crucial for efficient re-initiation of polymerization. The methyl ester functionality further enhances the stability of the leaving radical through additional electron-withdrawing effects. This structural design exemplifies the careful balance required between radical stability for efficient fragmentation and reactivity for effective re-initiation that characterizes successful chain transfer agents.
The rigid cyclic structure of the indene backbone also introduces steric considerations that can influence the selectivity and efficiency of the chain transfer process. Recent kinetic investigations have demonstrated that chain transfer agents with more stabilized leaving groups, such as those derived from indene structures, can lead to induction periods whose extent can be tuned by varying reaction conditions. This property makes the compound particularly suitable for applications requiring precise temporal control over polymerization initiation and progression.
Historical and Contemporary Significance in Polymer Science
The development of this compound as a chain transfer agent represents part of the broader evolution of controlled radical polymerization techniques that began in the 1980s. The foundational understanding of reversible chain transfer processes was established through early work on addition-fragmentation chain transfer in the 1970s, though these initial systems were irreversible and could not provide the level of control achieved by modern chain transfer agents. The critical breakthrough came in 1995 when the concept of degenerative reversible chain transfer was recognized, leading to the understanding that effective chain transfer agents must themselves become chain transfer agents with similar activity following the transfer process.
The specific application of indene-based structures in chain transfer agent design emerged from the recognition that aromatic ring systems could provide enhanced radical stabilization while maintaining sufficient reactivity for polymer chain growth. The incorporation of indene moieties into chain transfer agents addresses several challenges in controlled polymerization, including the need for efficient re-initiation and the achievement of high conversion without loss of molecular weight control. This approach has proven particularly valuable in the development of single unit monomer insertion methodologies, where precise control over monomer addition sequence is required.
Contemporary research has demonstrated the compound's effectiveness in advanced synthetic methodologies, particularly in solid-phase synthesis applications. Investigations have shown that this compound can be successfully immobilized on peptide synthesis resins and used to mediate iterative reversible addition-fragmentation chain transfer single unit monomer insertion reactions. This methodology has enabled the synthesis of sequence-defined indene-maleimide alternating co-oligomers with up to 18 units and minimal dispersity, representing unprecedented chain length achievement in iterative controlled polymerization processes.
The compound's significance extends to the broader context of sustainable polymer synthesis, where indene-based monomers and chain transfer agents are increasingly recognized as renewable alternatives to petroleum-based counterparts. Research has demonstrated that indene, derived from renewable feedstocks, can serve as an effective replacement for styrene in various copolymerization systems while maintaining similar chemical and physical properties. The successful implementation of indene-derived chain transfer agents supports the development of more environmentally sustainable polymerization processes without compromising the precision and control that modern applications demand.
Current applications of the compound span multiple areas of polymer science, including the synthesis of block copolymers for therapeutic applications, star polymers for rheology control, and complex architectures for optoelectronic materials. The versatility of the compound in accommodating diverse monomer types and reaction conditions has made it particularly valuable in the preparation of polymers with specific macromolecular architectures, including block, gradient, statistical, comb, brush, star, hyperbranched, and network copolymers. These capabilities position this compound as a critical tool in the continued advancement of precision polymer synthesis and the development of next-generation materials with tailored properties and functionalities.
Properties
IUPAC Name |
methyl 4-ethoxycarbothioylsulfanyl-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S2/c1-3-17-14(18)19-12-6-4-5-9-7-10(8-11(9)12)13(15)16-2/h4-6,10H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUXXNXJINMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SC1=CC=CC2=C1CC(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 1881321-58-9) is a synthetic compound with potential biological activity. Its molecular formula is C14H16O3S2, and it has garnered interest due to its structural properties and potential applications in medicinal chemistry.
- Molecular Weight : 296.41 g/mol
- IUPAC Name : this compound
- Structural Formula : Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The compound may scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Activity : It has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar compounds. The results indicated that derivatives with thioether functionalities exhibited significant radical-scavenging activity. This compound could be hypothesized to possess similar properties based on structural analogies.
Antimicrobial Studies
In a recent investigation, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial effectiveness.
Table of Biological Activities
Scientific Research Applications
Organic Synthesis
Methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate is utilized as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, particularly in the formation of sulfur-containing compounds.
Case Study: Electrophilic Xanthylation
A notable application is in electrophilic xanthylation reactions. Research has demonstrated that this compound can act as an effective electrophile when combined with nucleophiles, leading to the formation of xanthate derivatives. For instance, a study involved the synthesis of N-ethylxanthylphthalimide using this compound as a precursor, yielding high purity and significant yields (up to 98%) without requiring extensive purification steps .
Medicinal Chemistry
The compound's thioether functionality contributes to its potential biological activities. Thioesters and thioketones are known for their roles in various biochemical pathways and can exhibit antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
In preliminary studies, derivatives of this compound have shown promising antimicrobial activity against several bacterial strains. The presence of the ethoxycarbonothioyl group enhances its interaction with microbial cell membranes, potentially leading to increased efficacy compared to other similar compounds .
Materials Science
This compound is also being explored for applications in materials science, particularly in the development of polymeric materials and coatings.
Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For example, studies have shown that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to those without it .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate with analogous indene derivatives, focusing on structural variations, physicochemical properties, and inferred applications.
Structural Analogues and Substituent Effects
Ethyl 2-(4-Methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate () Core Structure: Shares the 2,3-dihydroindene backbone. Key Substituents: A 4-methylbenzoyl group at position 2 and an ethyl ester at the same position. Crystallographic data for this analogue are available, aiding in structural validation .
Methyl 2-(4-Hydroxybenzyl)-1,7-dihydroxy-6-(3-methylbut-2-enyl)-1H-indene-1-carboxylate () Core Structure: Similar indene core but with hydroxyl and prenyl substituents. Key Substituents: A 4-hydroxybenzyl group at position 2 and a 3-methylbut-2-enyl (prenyl) chain at position 6. This contrasts with the target compound’s non-polar thioether groups, which may favor applications in polymer chemistry .
LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide) () Core Structure: A sulfonamide-substituted indene derivative. Key Substituents: A sulfonamide group at position 5 and a chlorophenylurea moiety. Differentiation: This compound exhibits antineoplastic activity in preclinical studies, with pharmacokinetic data showing dose-dependent methemoglobinemia in humans. Its sulfonamide group contrasts with the target compound’s thiocarbonothioyl-ethoxy group, highlighting divergent biological vs. synthetic applications .
Physicochemical Properties
*Molecular formulas inferred from structural data.
Reactivity and Functional Group Implications
- Thiocarbonothioyl Group: The target compound’s -S-C(=S)-OCH2CH3 group is highly reactive in radical reactions, making it a candidate for controlled polymer synthesis. This contrasts with the ester and benzoyl groups in analogues, which are more stable under ambient conditions .
- Polarity and Solubility : The hydroxybenzyl and prenyl substituents in ’s compound increase hydrophilicity, whereas the target compound’s sulfur groups likely reduce water solubility, favoring organic-phase reactions .
Preparation Methods
The preparation of methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate typically involves the introduction of the ethoxycarbonothioylthio group (a xanthate-like moiety) onto a 2,3-dihydro-1H-indene-2-carboxylate scaffold. The synthesis can be broadly divided into two key stages:
- Preparation of the indene-based methyl ester substrate.
- Introduction of the ethoxycarbonothioylthio group via electrophilic xanthylation or related sulfur-transfer reactions.
Detailed Preparation Methods
Substrate Preparation
The starting material, methyl 2,3-dihydro-1H-indene-2-carboxylate, is synthesized or procured as the substrate for further functionalization. This compound contains the bicyclic indene structure with a methyl ester at the 2-position.
Electrophilic Xanthylation
The key step in the preparation of this compound is the electrophilic introduction of the ethoxycarbonothioylthio group. This is commonly achieved using reagents such as N-ethylxanthylphthalimide derivatives or in situ generated ethoxycarbonothioyl radicals.
Representative Procedure
-
- The indene methyl ester substrate is reacted with an electrophilic sulfur-transfer reagent such as N-ethylxanthylphthalimide (or analogous xanthylating agents).
- A base such as potassium carbonate or cesium carbonate is used to facilitate the reaction.
- The reaction is typically carried out in an inert atmosphere (argon) to prevent oxidation, in solvents like dichloroethane (DCE) or acetonitrile (MeCN).
- Temperature conditions range from room temperature to 80 °C depending on the substrate and reagent reactivity.
- Copper catalysts (e.g., CuSO4) and ligands (e.g., bipyridine) may be employed to enhance reaction efficiency in some protocols.
Reaction Monitoring and Workup:
- The reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- After completion, the reaction mixture is purified by flash column chromatography on silica gel to isolate the desired product.
Alternative Methods
Some protocols employ the in situ generation of ethoxycarbonothioyl radicals from sodium ethoxycarbonothiolate and iodine under mild conditions, which then add to the indene substrate to form the target compound. This method can be catalyzed by copper salts and carried out in aqueous KI solutions or organic solvents.
Optimization and Reaction Conditions
Research studies have systematically optimized reaction parameters to maximize yield and purity. The following table summarizes key reaction conditions and their effects on yield based on analogous xanthylation reactions relevant to this compound class:
| Parameter | Conditions | Effect on Yield | Notes |
|---|---|---|---|
| Base | K2CO3, Cs2CO3 | Higher base loading improves conversion | 1.1 equiv typical |
| Solvent | DCE, MeCN, Toluene | DCE favored for β-ketoester substrates | Solvent polarity influences reactivity |
| Temperature | 25–80 °C | Elevated temperature (80 °C) enhances reaction rate | Higher temps may improve yields |
| Catalyst | CuSO4 (5 mol%) + bipyridine (5 mol%) | Catalysis improves electrophilic transfer | Optional depending on reagent |
| Atmosphere | Argon | Prevents oxidation | Standard for sensitive sulfur reagents |
| Reaction Time | 15–16 hours | Longer reaction times ensure completion | Monitored by NMR or TLC |
Representative Data Table from Optimization Studies
| Entry | Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Indanone methyl ester | N-ethylxanthylphthalimide 3c | K2CO3 | DCE | 80 | 85 | Optimized conditions |
| 2 | Indanone methyl ester | EtO(S)CSNa + I2 | K2CO3 | DCE | 80 | 78 | Radical mediated approach |
| 3 | Indanone methyl ester | N-ethylxanthylphthalimide 3c | Cs2CO3 | DCE | 80 | 88 | Higher base loading |
| 4 | Indanone methyl ester | N-ethylxanthylphthalimide 3c | K2CO3 | MeCN | 60 | 70 | Lower temp, different solvent |
Note: Yields determined by $$ ^1H $$ NMR using internal standards.
Research Findings and Analytical Characterization
NMR Spectroscopy:
The product is characterized by $$ ^1H $$, $$ ^{13}C $$, and sometimes $$ ^{19}F $$ NMR spectroscopy. Chemical shifts confirm the presence of the ethoxycarbonothioylthio group and the indene methyl ester framework.Mass Spectrometry:
High-resolution mass spectrometry confirms the molecular weight consistent with C14H16O3S2 (molecular weight approx. 296.4 g/mol).Infrared Spectroscopy:
IR spectra show characteristic absorption bands for ester carbonyl (~1730 cm$$^{-1}$$) and thiocarbonyl groups (~1050–1200 cm$$^{-1}$$).X-ray Crystallography: Single crystal X-ray diffraction has been used to confirm the molecular structure and stereochemistry of synthesized analogs.
Q & A
Q. What are the key synthetic methodologies for preparing methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate, and how do reaction conditions influence product purity?
The synthesis of structurally related indene carboxylates often involves condensation reactions under acidic conditions. For example, derivatives like ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate are synthesized via refluxing with acetic acid and sodium acetate, followed by recrystallization . For methyl 4-((ethoxycarbonothioyl)thio) derivatives, thiourea or arylthiourea may act as thiolating agents under similar reflux conditions. Critical parameters include reaction time (3–5 hours), stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursors), and purification methods (e.g., DMF/acetic acid recrystallization) to minimize byproducts .
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
Characterization requires a multi-technique approach:
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions, especially the ethoxycarbonothioyl and thioester groups.
- X-ray crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for ethyl indene carboxylate derivatives .
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
- Elemental analysis : Ensure agreement between experimental and theoretical values for new compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to potential toxicity and reactivity of thioester groups:
- Use glove boxes for air-sensitive steps to prevent degradation .
- Wear protective equipment (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Dispose of waste via specialized chemical disposal services to mitigate environmental hazards .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. For example, ICReDD’s methodology combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. This is particularly useful for designing thiocarbonylation steps and evaluating steric/electronic effects of substituents .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Cross-validation : Compare NMR data with X-ray structures of analogous compounds (e.g., ethyl indene carboxylates ).
- Dynamic NMR : Investigate conformational flexibility if splitting patterns suggest hindered rotation.
- High-resolution mass spectrometry : Confirm molecular formulae when elemental analysis is inconclusive .
Q. How can researchers design experiments to study the compound’s reactivity in novel catalytic or polymer applications?
- Mechanistic studies : Use kinetic isotope effects or Hammett plots to probe reaction mechanisms.
- Thermogravimetric analysis (TGA) : Assess thermal stability for polymer compatibility.
- Cross-coupling reactions : Explore Suzuki-Miyaura or Heck reactions to functionalize the indene core, leveraging its aromaticity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Chiral auxiliaries : Use enantiopure starting materials or catalysts to control stereochemistry.
- Chromatography-free purification : Optimize solvent systems (e.g., mixed DMF/acetic acid) for large-scale recrystallization .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to detect impurities during scale-up .
Methodological Resources
| Technique | Application Example | Reference |
|---|---|---|
| X-ray crystallography | Resolving substituent positions in indene derivatives | |
| Quantum chemical calc. | Predicting reaction pathways for thiocarbonylation | |
| Multi-step recrystallization | Purifying thioester-containing compounds | |
| PAT for scale-up | Monitoring reaction progress in real-time |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
